molecular formula C18H22FN3O3 B2659671 N-(4-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 784197-76-8

N-(4-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B2659671
CAS No.: 784197-76-8
M. Wt: 347.39
InChI Key: WDCCJWROYINGIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a useful research compound. Its molecular formula is C18H22FN3O3 and its molecular weight is 347.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuropharmacological Applications

N-(4-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, through its analogs, has been explored for its potential neuropharmacological applications. Selective agonists for the peripheral benzodiazepine receptor (PBR), such as DAA1097 and DAA1106, have shown potent anxiolytic-like properties in laboratory animals. These compounds selectively target PBRs without affecting central benzodiazepine receptors, highlighting a potential pathway for developing anxiolytic therapies without the sedative effects typically associated with central benzodiazepine agonists (Okuyama et al., 1999).

Antiviral and Anticonvulsant Activities

Spirothiazolidinone derivatives, which share structural similarities with the compound of interest, have been synthesized and evaluated for their antiviral and anticonvulsant activities. These compounds have shown significant activity against influenza A/H3N2 virus and human coronavirus 229E, suggesting the potential for these structural frameworks in developing new antiviral molecules. Additionally, certain sulfonamide derivatives have demonstrated promising anticonvulsant activities in preclinical models, indicating the versatility of the spirocyclic scaffolds in addressing various neurological conditions (Apaydın et al., 2020).

Antimicrobial Activity

The compound and its analogs have also been investigated for their antimicrobial activities. Studies have explored the potential of these compounds in inhibiting the growth of specific pathogens, such as Ureaplasma urealyticum. The effectiveness of these compounds against a range of bacteria and fungi, particularly in terms of their specific inhibitory mechanisms, points to the potential application of this chemical framework in developing new antimicrobial agents (Kenny, 1983).

Oncology Research

In the context of oncology, derivatives of this compound have been evaluated for their potential antitumor properties. For example, studies on novel quinazolinone analogues have demonstrated significant in vitro antitumor activity, highlighting the potential of these compounds in cancer therapy. The ability of these compounds to inhibit tumor cell growth, alongside their interactions with cellular targets such as the EGFR kinase enzyme, underscores their relevance in the design of new anticancer drugs (El-Azab et al., 2017).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3/c1-12-6-8-18(9-7-12)16(24)22(17(25)21-18)11-15(23)20-10-13-2-4-14(19)5-3-13/h2-5,12H,6-11H2,1H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCCJWROYINGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.